N-(2-(2-chlorobenzoyl)phenyl)acetamide
Description
N-(2-(2-Chlorobenzoyl)phenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a 2-chlorobenzoyl group at the 2-position and an acetamide moiety at the adjacent nitrogen. The molecular formula is C₁₅H₁₁Cl₂NO₂, with a molecular weight of 324.16 g/mol. This compound is structurally distinguished by the presence of two chlorine atoms: one on the benzoyl group and another on the phenyl ring (if further substituted; see for a trichloro variant). Its synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-aminophenylacetamide intermediates.
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)17-14-9-5-3-7-12(14)15(19)11-6-2-4-8-13(11)16/h2-9H,1H3,(H,17,18) |
InChI Key |
VATGUWKOXGBFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorobenzoyl)phenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorobenzoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(2-chlorobenzoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-(2-chlorobenzoyl)phenyl)acetamide and analogous compounds:
Structural and Functional Analysis:
Fluorine substitution () offers metabolic stability due to strong C–F bonds. Dichlorophenyl-thiazole hybrids () demonstrate how halogen placement influences crystal packing via hydrogen bonding, critical for material stability.
Heterocyclic Modifications :
- Thiazole () and triazole () rings introduce planar, aromatic systems that enhance binding to biological targets (e.g., enzymes or receptors).
Biological Activity :
- Anticonvulsant acetamides () rely on aryl and triazole groups for activity, whereas herbicides like alachlor () use methoxymethyl and ethyl groups for plant-specific targeting.
Synthetic Utility: Amino acid-conjugated derivatives () highlight applications in peptide mimetics, while simpler halogenated acetamides () serve as intermediates for complex heterocycles.
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